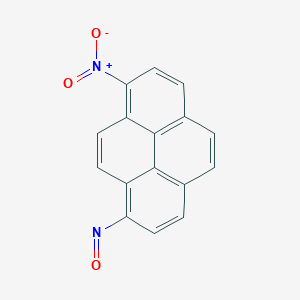

1-Nitro-8-nitrosopyrene

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

100593-23-5 |

|---|---|

Formule moléculaire |

C16H8N2O3 |

Poids moléculaire |

276.25 g/mol |

Nom IUPAC |

1-nitro-8-nitrosopyrene |

InChI |

InChI=1S/C16H8N2O3/c19-17-13-7-3-9-1-2-10-4-8-14(18(20)21)12-6-5-11(13)15(9)16(10)12/h1-8H |

Clé InChI |

PAJDGJYLNJGDDA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N=O |

SMILES canonique |

C1=CC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC4=C(C=CC1=C43)N=O |

Autres numéros CAS |

100593-23-5 |

Synonymes |

1-nitro-8-nitrosopyrene l-nitroso-8-nitropyrene |

Origine du produit |

United States |

Synthetic Pathways and Chemical Derivatization of 1 Nitro 8 Nitrosopyrene

Precursor Synthesis and Regioselective Nitration

The synthesis of 1-nitro-8-nitrosopyrene originates from 1-acetylaminopyrene. oup.comnih.gov The nitration of 1-acetylaminopyrene using nitric acid in acetic acid results in a mixture of two isomers: 1-acetylamino-6-nitropyrene and 1-acetylamino-8-nitropyrene. oup.comnih.gov The separation of these isomers is achieved through flash chromatography. oup.comnih.gov

Electrophilic nitration of the parent compound, pyrene (B120774), typically takes place at the 1-, 3-, 6-, and 8-positions due to their high electron density. Utilizing a mixture of nitric acid and sulfuric acid at controlled temperatures can yield 1-nitropyrene (B107360) as the primary product.

Oxidation of Amino-Nitropyrenes to this compound

Following the separation of the nitrated precursors, the acetyl group is removed through hydrolysis to yield 1-amino-8-nitropyrene (B1221553). oup.com The final step involves the oxidation of the amino group to a nitroso group. This is accomplished using m-chloroperoxybenzoic acid (m-CPBA), which selectively oxidizes the aminonitropyrene to the desired this compound. oup.comnih.gov This synthetic intermediate is of interest as it is a potential metabolite in the activation of 1,8-dinitropyrene (B49389). nih.govnih.goviarc.fr

Analytical Validation of Synthetic Products

The identity and purity of the synthesized this compound and its precursors are confirmed using a suite of analytical methods. High-performance liquid chromatography (HPLC) is a key technique for separating and analyzing the isomeric mixtures produced during the nitration step. iarc.fr

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the molecular weight and structure of the synthesized compounds. oup.comresearchgate.netnih.gov For instance, the n.m.r. spectrum of 1-acetylamino-8-nitropyrene shows characteristic signals that confirm its structure. oup.com UV-visible spectrophotometry is another technique used to aid in the identification of the synthesized metabolites. core.ac.uk

Table 1: Analytical Data for 1-acetylamino-8-nitropyrene

| Analytical Technique | Observation | Reference |

| Melting Point | 311-312°C | oup.com |

| ¹H NMR (270 MHz, acetone-d₆) | δ 2.38 (s, 3H, CH₃), 8.27 (d, 1H), 8.41 (d, 1H), 8.42 (d, 1H), 8.49 (d, 1H), 8.70 (d, 1H), 8.73 (d, 1H), 8.75 (d, 1H), 8.80 (d, 1H), 9.82 (bs, 1H, NH) | oup.com |

| Mass Spectrometry (m/z) | 304 (M⁺, 99%), 262 (100%), 232 (37%), 216 (94%), 187 (24%) | oup.com |

This interactive table provides a summary of the analytical data used to validate the structure of a key intermediate in the synthesis of this compound.

Stereochemical Considerations in Synthesis

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a critical aspect of chemical synthesis. byjus.comwikipedia.org However, the synthesis of this compound, as described in the available research, does not involve the creation of chiral centers. oup.comnih.gov The pyrene molecule is planar, and the substitution reactions (nitration, deacetylation, and oxidation) occur on the aromatic ring without generating stereoisomers such as enantiomers or diastereomers. byjus.comwikipedia.orgyoutube.com Therefore, the stereochemical considerations that are often paramount in the synthesis of pharmaceuticals or other complex organic molecules are not a primary focus in the reported synthetic pathways for this compound.

Molecular Reactivity and Mechanistic Studies of 1 Nitro 8 Nitrosopyrene

Electron Transfer and Redox Chemistry

The chemical reactivity of 1-Nitro-8-nitrosopyrene is fundamentally governed by its electron-deficient aromatic system, a consequence of the strong electron-withdrawing properties of its nitro (-NO₂) and nitroso (-NO) substituents. These groups facilitate electron transfer reactions, particularly reduction processes, which are central to its biological activity. Redox reactions, characterized by the transfer of electrons, are a critical class of chemical reactions involved in numerous biological and environmental transformations. byjus.comlibretexts.orgnumberanalytics.com In these reactions, one species is oxidized (loses electrons) while another is reduced (gains electrons). byjus.comncert.nic.in The species that accepts electrons is termed an oxidizing agent or oxidant, while the electron donor is a reducing agent or reductant. byjus.comncert.nic.in

The metabolic activation of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), including the parent compounds of this compound, is initiated by nitroreduction. researchgate.netpsu.edunih.gov This process involves the sequential transfer of electrons to the nitro group. While specific electrochemical data for this compound is not detailed in the provided research, the general pathway for related compounds involves the reduction of the nitro group to a nitroso derivative, followed by further reduction to an N-hydroxyamino intermediate. researchgate.netpsu.edu this compound itself is a key intermediate in the metabolic reduction of 1,8-dinitropyrene (B49389). researchgate.netnih.goviarc.fr The reduction of its nitroso group to N-hydroxy-1-amino-8-nitropyrene is a crucial electron transfer step that generates the ultimate reactive species capable of interacting with biological macromolecules. researchgate.netiarc.fr This reduction process underscores the role of this compound as an electron acceptor (an oxidizing agent) in biological systems.

Reaction Mechanisms with Nucleophilic Species

The electron-deficient pyrene (B120774) core of this compound makes it susceptible to attack by nucleophiles, which are electron-rich species. nptel.ac.inchemistrystudent.com This reactivity is particularly significant in its interactions with biological nucleophiles like DNA.

The formation of covalent adducts, particularly with DNA, is a defining characteristic of the reactivity of activated this compound. This process typically follows a nucleophilic substitution or addition mechanism. The metabolic reduction of the nitroso group leads to the formation of a highly reactive N-hydroxyarylamine intermediate. researchgate.netnih.gov In some biological systems, this intermediate may be further activated through O-esterification, for example, by O-acetylation involving acetyl coenzyme A, to form an even more electrophilic N-acetoxyarylamine. nih.goviarc.fr

This highly electrophilic intermediate is then attacked by nucleophilic sites in cellular macromolecules. In the context of DNA, the C8 position of guanine (B1146940) is a primary target. researchgate.netnih.govoup.com The reaction proceeds via nucleophilic attack from the guanine base on the electron-deficient nitrogen of the activated intermediate, leading to the displacement of the hydroxyl or acetoxy group and the formation of a stable, covalent C-N bond. This results in the formation of the DNA adduct N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene. iarc.fr The formation of this adduct represents a permanent modification of the DNA structure.

The following table summarizes the mutagenicity of this compound and related compounds in different bacterial strains, which reflects their capacity to form mutagenic adducts.

| Compound | S. typhimurium Strain TA98 | S. typhimurium Strain TA98NR (nitroreductase-deficient) | S. typhimurium Strain TA98/1,8-DNP6 (esterificase-deficient) |

| 1-Nitropyrene (B107360) | High Mutagenicity | Reduced Mutagenicity | High Mutagenicity |

| 1-Nitrosopyrene (B1218456) | High Mutagenicity | High Mutagenicity | High Mutagenicity |

| 1,8-Dinitropyrene | Very High Mutagenicity | Slightly Reduced Mutagenicity | Greatly Reduced Mutagenicity |

| This compound | High Mutagenicity | High Mutagenicity | Much Lower Mutagenicity |

| Data sourced from Fifer et al., 1986. nih.gov |

This compound is itself a crucial intermediate in the metabolic activation pathway of 1,8-dinitropyrene. researchgate.netnih.goviarc.fr The generation of the ultimate reactive species from this compound involves at least one further key intermediate.

N-hydroxy-1-amino-8-nitropyrene: The enzymatic reduction of the nitroso group of this compound yields N-hydroxy-1-amino-8-nitropyrene. This N-hydroxyarylamine is a critical intermediate because it is a proximate mutagen, being more reactive towards nucleophiles than its nitroso precursor. researchgate.net

N-acetoxy-1-amino-8-nitropyrene: In organisms possessing the necessary enzymes, such as certain bacteria and potentially in mammalian cells with acetyltransferase activity, the N-hydroxyarylamine can undergo O-esterification (specifically O-acetylation). nih.goviarc.fr This reaction converts the hydroxyl group into a much better leaving group (acetate), generating a highly electrophilic nitrenium ion upon heterolytic cleavage of the N-O bond. This nitrenium ion is an ultimate carcinogen, reacting readily with DNA to form adducts. The dependence of this compound's mutagenicity on an esterificase-proficient bacterial strain (TA98/1,8-DNP6) strongly supports the role of this O-acetylated intermediate in its mechanism of action in this system. nih.gov

Covalent Adduct Formation Mechanisms

Photochemical Transformation Pathways

The interaction of this compound with light can induce chemical transformations, leading to its degradation and the formation of new products. While specific studies on this compound are limited, the photochemical behavior of the closely related 1-nitropyrene (1-NO₂Py) provides significant insight into potential pathways.

The photodegradation of nitro-PAHs is a complex process influenced by the solvent, the presence of oxygen, and other chemical species. ebi.ac.uknih.govacs.org For 1-nitropyrene, photolysis can lead to the formation of several products, including 1-nitrosopyrene, hydroxynitropyrenes, and pyrenediones. nih.govacs.orgnih.gov The initial step is the absorption of a photon, exciting the molecule to a singlet state, which can then undergo intersystem crossing to a triplet state. acs.org

A key proposed mechanism for the photodegradation of 1-nitropyrene involves a nitro-nitrite rearrangement from the excited state. nih.govacs.org This rearrangement can lead to the formation of a pyrenoxy radical and nitric oxide. These reactive intermediates can then recombine in different ways or react with the solvent. For instance, in solvents capable of donating a hydrogen atom, the formation of 1-hydroxypyrene (B14473) is a significant pathway. nih.gov The formation of 1-nitrosopyrene is also a documented photochemical pathway, indicating that light can induce the reduction of the nitro group, a process that is mechanistically the reverse of the final step of 1-aminopyrene (B158619) photo-oxidation. acs.orgnih.gov

Given this, it is plausible that this compound could undergo similar transformations. Its nitro group could undergo a nitro-nitrite rearrangement, leading to hydroxylated products. The nitroso group itself is photochemically active and could also participate in various radical reactions upon photoexcitation.

The quantum yield (Φ) of a photoreaction is a measure of its efficiency. It is defined as the ratio of the number of molecules undergoing a specific event (e.g., product formation or reactant disappearance) to the number of photons absorbed by the system. shimadzu.euedinst.com

There is no specific quantum yield data available in the provided search results for the photoreactions of this compound. However, extensive studies on 1-nitropyrene have been conducted. The photodegradation quantum yield for 1-nitropyrene (Φ_(-1-NO₂Py)_) is highly dependent on the solvent. ebi.ac.uknih.govacs.org

The table below shows the photodegradation quantum yield of 1-nitropyrene in various solvents, illustrating the range of efficiencies for its photochemical transformation.

| Solvent | Photodegradation Quantum Yield (Φ(-1-NO₂Py)_) x 10⁴ |

| n-Hexane | 1.0 |

| Methanol | 10.0 |

| Acetonitrile | 5.2 |

| Toluene | 10.0 |

| Benzene | 19.0 |

| Data extracted from Al-Ekabi et al., as presented in studies by Valdivia et al. nih.govacs.org |

The quantum yields are generally low (in the order of 10⁻³ to 10⁻⁴), indicating that while photodegradation occurs, it is not a highly efficient process for 1-nitropyrene. nih.gov The yield is notably higher in aromatic and polar protic solvents compared to nonpolar ones. ebi.ac.uknih.gov Quenching experiments suggest that the triplet state, ³(π,π*), has a small but definite contribution to the photoreaction, particularly in the formation of nitrosopyrene. acs.org These findings for 1-nitropyrene suggest that any photochemical reactions of this compound would likely also be characterized by low quantum yields and be highly sensitive to the environmental medium.

Influence of Environmental Matrices on Photoreactivity

Scientific literature lacks specific studies on the influence of environmental matrices on the photoreactivity of this compound. Research has been conducted on its synthesis and mutagenic properties, often identifying it as a potential intermediate in the metabolic activation of 1,8-dinitropyrene. nih.govhealtheffects.org For instance, this compound can be synthesized through the oxidation of 1-acetylamino-8-nitropyrene after deacetylation. nih.gov

While direct data on this compound is unavailable, extensive research into the photoreactivity of its parent compound, 1-nitropyrene, provides insight into how environmental factors can influence the photochemical behavior of nitrated pyrene derivatives. The photodegradation of 1-nitropyrene is significantly dependent on the surrounding medium, such as the type of solvent. nih.govacs.org

Studies on 1-nitropyrene demonstrate that its photodegradation quantum yield—a measure of the efficiency of a photochemical process—is notably higher in toluene, benzene, and polar protic solvents (on the order of 10⁻³) compared to nonpolar and polar aprotic solvents (on the order of 10⁻⁴). nih.govacs.org The presence of other chemical constituents within the matrix, such as phenols, can increase the photodegradation yield of 1-nitropyrene by as much as a factor of ten. nih.govacs.org Conversely, the presence of water has been shown to reduce the photodegradation yield of 1-nitropyrene and its photoproducts. nih.govacs.org

The photoproducts identified from the irradiation of 1-nitropyrene include 1-hydroxypyrene, various isomers of hydroxy-nitropyrene, 1-nitrosopyrene, and pyrene-1,6- and 1,8-diones. nih.gov The formation of 1-nitrosopyrene from 1-nitropyrene is believed to occur via hydrogen atom abstraction by the excited triplet state of the nitro compound. nih.gov

Furthermore, the physical state of the matrix is a critical factor. The photodegradation of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) adsorbed onto particulate surfaces is influenced more by the nature of the particle than the specific structure of the nitro-PAH. acs.orgnih.gov For example, the half-life of 1-nitropyrene was found to be 1.2 days when irradiated in a dimethyl sulfoxide (B87167) (DMSO) solution, but extended to 6 days when coated onto silica (B1680970) particles. nih.gov This highlights the stabilizing effect that solid matrices can have on the photochemical stability of these compounds.

While these findings relate to precursor or analogous compounds, they underscore the critical role that environmental matrices play in the photochemical fate of nitro-aromatic compounds. The specific effects of various environmental media on the photoreactivity of this compound remain an area requiring direct investigation.

Biotransformation and Metabolic Activation of 1 Nitro 8 Nitrosopyrene

Enzymatic Reduction Mechanisms

The initial and rate-limiting step in the metabolic activation of many nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) is the reduction of the nitro group. oup.com This process is catalyzed by a variety of nitroreductases found in mammalian tissues and bacteria.

1-Nitro-8-nitrosopyrene is itself an intermediate in the metabolic reduction of 1,8-dinitropyrene (B49389). iarc.frnih.gov The conversion is catalyzed by various nitroreductases, including mammalian enzymes like xanthine (B1682287) oxidase and cytochrome P450 reductase (POR), which are present in subcellular fractions such as liver microsomes and cytosol. nih.govpreprints.org Studies have shown that both cytosolic and microsomal nitroreductases can catalyze the reduction of dinitropyrenes. healtheffects.org In particular, rat and human liver cytosol and microsomes have been shown to reduce dinitropyrenes, with 1,8-dinitropyrene being reduced to a greater extent than other isomers like 1,3-dinitropyrene. nih.gov The reduction sequence involves the formation of a nitroanion radical, which can then be converted to the nitroso derivative. nih.gov This nitroreduction is considered a critical step for the mutagenic activity of the parent compounds. oup.comnih.gov

The enzymatic reduction of the nitroso group of this compound leads to the formation of a crucial, highly reactive metabolite: an N-hydroxy arylamine. uio.no The generation of this N-hydroxy arylamine intermediate has been confirmed in experiments where synthetic this compound was reacted with DNA under reducing conditions, mimicking the action of nitroreductases like xanthine oxidase. nih.gov This intermediate is a proximate carcinogen, meaning it is one step away from the ultimate carcinogenic species that reacts with DNA. The formation of this hydroxylamine (B1172632) is a common pathway for both nitroarenes and arylamines and is a key step toward genotoxicity. researchgate.net

Role of Nitroreductases in Metabolic Conversion

Conjugation Pathways in Biological Systems

Following the formation of the N-hydroxy arylamine intermediate, further metabolic activation occurs through conjugation reactions. These reactions attach a chemical group that is a good leaving group, transforming the relatively stable hydroxylamine into a highly unstable and electrophilic species.

For dinitropyrene (B1228942) metabolites, the most significant subsequent activation step is O-acetylation or esterification of the N-hydroxy arylamine intermediate. oup.comnih.gov This reaction is catalyzed by cytosolic N-acetyltransferases and utilizes acetyl coenzyme A (AcCoA) as a cofactor. iarc.fr The product of this reaction is a highly reactive N-acetoxy arylamine. This ester is unstable and can spontaneously break down to form a nitrenium ion, an extremely electrophilic species that readily attacks nucleophilic sites on DNA, such as the C8-position of guanine (B1146940). researchgate.netnih.gov

The critical role of this esterification step has been demonstrated in mutagenicity studies using bacterial strains deficient in the necessary enzymes. oup.comnih.gov For instance, in Salmonella typhimurium strain TA98/1,8-DNP6, which lacks the specific O-acetyltransferase/esterificase, the mutagenic activity of this compound is significantly reduced compared to the proficient parent strain TA98. oup.comnih.gov This indicates that while nitroreduction is essential, the subsequent esterification is a determining factor for the high mutagenic potential of dinitropyrenes. oup.com

While O-acetylation is the most prominently cited activation pathway for dinitropyrene metabolites, other conjugation reactions, such as O-sulfation catalyzed by sulfotransferases, can also activate N-hydroxy arylamines in different contexts. researchgate.net However, for the metabolic activation of reduced 1,8-dinitropyrene intermediates like this compound, research has overwhelmingly highlighted O-acetylation as the critical conjugation pathway leading to the formation of the ultimate DNA-reactive species. oup.comiarc.frnih.gov

O-Acetylation and Esterification Reactions

In Vitro Biotransformation Systems

The metabolic pathways of this compound and its parent compound, 1,8-dinitropyrene, have been elucidated using a variety of in vitro experimental systems. These model systems allow for the study of specific enzymatic steps and the identification of transient metabolites.

Commonly used systems include:

Subcellular Fractions: Incubations with rat and human liver microsomes and cytosol have been instrumental in demonstrating the roles of microsomal and cytosolic nitroreductases and acetyltransferases. iarc.frnih.gov These systems have shown that the addition of acetyl coenzyme A (AcCoA) to liver cytosol incubations dramatically increases DNA binding from dinitropyrenes, confirming the role of acetylation. iarc.fr

Purified Enzymes: Specific mammalian nitroreductases, such as xanthine oxidase, have been used to confirm the generation of N-hydroxy arylamine intermediates from dinitropyrene reduction. nih.gov

Bacterial Models: Strains of Salmonella typhimurium, particularly TA98 and its derivatives, have been essential for studying mutagenicity and the roles of specific enzymes. oup.comnih.gov The use of the nitroreductase-deficient strain (TA98NR) and the O-acetyltransferase-deficient strain (TA98/1,8-DNP6) has allowed researchers to dissect the metabolic activation pathway, proving that both nitroreduction and subsequent esterification are critical for mutagenicity. oup.comnih.gov

Mammalian Cell Lines: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells, have also been used. oup.comnih.govnih.gov Studies in CHO cells indicate that the initial nitroreduction is the limiting step for nitropyrene toxicity and that, unlike in bacteria, esterification does not appear to be a major activation pathway in these specific cells. oup.comnih.gov

Table 1: Summary of In Vitro Systems and Enzymes in this compound Biotransformation

| System/Enzyme | Metabolic Step Investigated | Key Finding | Reference |

|---|---|---|---|

| Rat/Human Liver Microsomes & Cytosol | Nitroreduction & Acetylation | Demonstrated reduction of dinitropyrenes and AcCoA-dependent DNA binding. | iarc.frnih.gov |

| Xanthine Oxidase | Nitroreduction | Catalyzes the conversion to generate reactive N-hydroxy arylamine intermediates. | nih.gov |

| Salmonella typhimurium (TA98) | Mutagenicity & Metabolism | Shows high mutagenicity, indicating effective metabolic activation. | oup.comnih.gov |

| S. typhimurium (TA98/1,8-DNP6) | Esterification/O-Acetylation | Reduced mutagenicity demonstrates the critical role of O-acetylation. | oup.comnih.gov |

| Chinese Hamster Ovary (CHO) Cells | Metabolic Activation in Mammalian Cells | Nitroreduction is the limiting step; esterification does not appear to be involved in activation in these cells. | oup.comnih.gov |

Mammalian Microsomal and Cytosolic Preparations

In mammalian systems, the biotransformation of 1,8-dinitropyrene to this compound is catalyzed by nitroreductases present in both microsomal and cytosolic fractions of cells, particularly in the liver and mammary glands. iarc.fr

Under anaerobic conditions, rat liver and mammary gland cytosol can reduce 1,8-dinitropyrene to form this compound, 1-amino-8-nitropyrene (B1221553), and 1,8-diaminopyrene. iarc.fr Similarly, Chinese hamster ovary cell cytosol has been shown to reduce 1,8-dinitropyrene to this compound and 1-amino-8-nitropyrene. iarc.fr

Specific mammalian enzymes have been identified as being capable of this nitroreduction. Xanthine oxidase, a cytosolic nitroreductase, can catalyze the conversion of dinitropyrenes. nih.gov More recently, human aldo-keto reductases (AKRs), specifically AKR1C1, AKR1C2, and AKR1C3, which are expressed in human lung cells, have been found to catalyze the nitroreduction of 1,8-dinitropyrene to 1-amino-8-nitropyrene, a process that necessitates the formation of the this compound intermediate. researchgate.net

The metabolic activation process does not terminate with the formation of this compound. Further reduction leads to the formation of N-hydroxy-1-amino-8-nitropyrene. This intermediate is then subject to O-acetylation by cytosolic N,O-acetyltransferases, a reaction dependent on the cofactor acetyl coenzyme A (AcCoA). nih.govnih.gov This acetylation is a critical step for the formation of highly reactive N-acetoxy arylamine derivatives that can form covalent adducts with DNA. nih.govnih.gov The enhancement of DNA binding of dinitropyrene metabolites in the presence of AcCoA highlights the importance of this pathway. nih.gov

Table 1: Mammalian Enzymes and Cellular Fractions in this compound Metabolism

| Cellular Fraction | Enzyme/Enzyme Family | Substrate | Product(s) | Cofactor(s) | Reference(s) |

|---|---|---|---|---|---|

| Liver and Mammary Gland Cytosol | Nitroreductases | 1,8-Dinitropyrene | This compound, 1-Amino-8-nitropyrene | NADPH | iarc.frnih.gov |

| Liver Cytosol | Xanthine Oxidase | Dinitropyrenes | N-hydroxy arylamine intermediates | - | nih.gov |

| Lung Cells | Aldo-Keto Reductases (AKR1C1, AKR1C2, AKR1C3) | 1,8-Dinitropyrene | 1-Amino-8-nitropyrene (via this compound) | - | researchgate.net |

| Liver and Mammary Gland Cytosol | N,O-Acetyltransferases | N-hydroxy-1-amino-8-nitropyrene | N-acetoxy arylamine derivatives | Acetyl Coenzyme A (AcCoA) | nih.govnih.gov |

Bacterial Nitroreduction Systems

Bacterial systems, particularly those found in the gut microflora, play a significant role in the metabolism of nitropyrenes. Several strains of Salmonella typhimurium have been extensively used to study the mutagenicity of dinitropyrenes, a process intrinsically linked to their metabolic activation by bacterial nitroreductases. iarc.fr

S. typhimurium strains such as TA98 are proficient in reducing dinitropyrenes. researchgate.net The metabolism of 1,8-dinitropyrene in these bacteria leads to the formation of 1-amino-8-nitropyrene and 1,8-diaminopyrene, which implies the transient formation of this compound. iarc.fr The mutagenicity of this compound has been demonstrated in S. typhimurium strains TA98 and a nitroreductase-deficient analogue, TA98NR. researchgate.net However, its activity is much lower in the esterificase-deficient strain, TA98/1,8-DNP6, suggesting that the reduced metabolites require further activation by O-acetylation, a step also observed in mammalian systems. researchgate.net

The enzymes responsible for this initial reduction are oxygen-insensitive nitroreductases. researchgate.net In S. typhimurium, two well-characterized nitroreductases are SnrA and Cnr. researchgate.net The overexpression of these nitroreductases, as seen in some specifically engineered tester strains, enhances the sensitivity to the mutagenic effects of nitro-substituted compounds. researchgate.net

Table 2: Bacterial Systems Involved in this compound Metabolism

| Bacterial System | Key Enzyme(s) | Substrate | Intermediate/Product(s) | Significance | Reference(s) |

|---|---|---|---|---|---|

| Salmonella typhimurium (e.g., TA98) | Nitroreductases (e.g., SnrA, Cnr) | 1,8-Dinitropyrene | This compound, 1-Amino-8-nitropyrene | Mutagenicity activation | iarc.frresearchgate.netresearchgate.net |

| Intestinal Microflora | Nitroreductases | 1,8-Dinitropyrene | Less mutagenic amine derivatives | Detoxification/Metabolism | researchgate.net |

Comparative Metabolic Dynamics with Related Nitro-Polycyclic Aromatic Hydrocarbons

The metabolic dynamics of this compound are best understood in comparison to its parent compound, 1,8-dinitropyrene, and other related nitro-PAHs like 1-nitropyrene (B107360) and 1,6-dinitropyrene.

A key difference lies in the extent of nitroreduction and the subsequent activation steps. In incubations with rat and human liver microsomes and cytosol, 1,6- and 1,8-dinitropyrene are reduced to a greater extent than 1-nitropyrene and 1,3-dinitropyrene. nih.gov This differential rate of reduction is consistent with the higher mutagenicity of 1,6- and 1,8-dinitropyrene.

Furthermore, the activation of the N-hydroxy arylamine intermediates of dinitropyrenes is significantly enhanced by O-acetylation, a pathway that does not appear to be as critical for the activation of 1-nitropyrene's reduced metabolites in mammalian cells. nih.gov While 1-nitropyrene can be activated by nitroreduction to N-hydroxy-1-aminopyrene, its further activation does not seem to involve O-acetylation to the same extent as the dinitropyrenes. nih.gov

In Chinese hamster ovary (CHO) cells, the initial reduction to the nitroso derivative is the rate-limiting step for the mutagenicity of all nitropyrenes. aacrjournals.org However, for dinitropyrenes in Salmonella, the subsequent esterification of the reduced intermediates appears to be the critical factor for their high mutagenic potency. aacrjournals.org

Table 3: Comparative Metabolic Features of Nitropyrenes

| Compound | Relative Rate of Nitroreduction (Mammalian) | Requirement for O-Acetylation for Activation | Key Metabolic Activation Pathway(s) | Reference(s) |

|---|---|---|---|---|

| 1-Nitropyrene | Lower | Low in mammalian cells | Nitroreduction | nih.govaacrjournals.org |

| 1,3-Dinitropyrene | Lower | - | Nitroreduction | nih.gov |

| 1,6-Dinitropyrene | Higher | High | Nitroreduction followed by O-acetylation | nih.govaacrjournals.org |

| 1,8-Dinitropyrene | Higher | High | Nitroreduction followed by O-acetylation | nih.govaacrjournals.org |

| This compound | - (Intermediate) | High (of its reduced form) | Further reduction and O-acetylation | researchgate.netaacrjournals.org |

Molecular Interactions with Biological Macromolecules

DNA Adduct Formation by 1-Nitro-8-nitrosopyrene

The genotoxicity of this compound is primarily attributed to its ability to form covalent adducts with DNA. This process is a critical step in the initiation of mutations that can lead to cancer. This compound is a metabolite formed from the partial reduction of 1,8-dinitropyrene (B49389). nih.goviarc.fr

Characterization of Specific DNA Adduct Structures

The principal DNA adduct formed from this compound has been identified as N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene . nih.gov This adduct results from the metabolic reduction of the nitroso group to a hydroxylamine (B1172632), which then forms a reactive nitrenium ion that covalently binds to the C8 position of guanine (B1146940) residues in DNA. nih.gov The structure of this adduct has been characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Studies have shown that the formation of this adduct is a key event in the mutagenicity of 1,8-dinitropyrene. The in vivo formation of N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene has been observed in various tissues of animals exposed to 1,8-dinitropyrene, confirming the role of this compound as a crucial intermediate in its metabolic activation pathway. nih.goviarc.fr

Site Specificity of Deoxyguanosine Adducts (e.g., C8-Substitution)

The predominant site of adduction for this compound is the C8 position of deoxyguanosine (dG). nih.govnih.gov This specificity is a common feature among many arylamine and nitroaromatic compounds. The electrophilic nitrenium ion generated from the metabolic activation of this compound preferentially attacks the electron-rich C8 position of the guanine base. This covalent modification of DNA can lead to conformational changes in the DNA helix, disrupting normal DNA replication and repair processes and ultimately leading to mutations. researchgate.net

Influence of DNA Sequence Context on Adduct Formation

The local DNA sequence context can significantly influence the formation and mutagenic consequences of DNA adducts. For adducts derived from this compound, the surrounding nucleotide sequence can affect the adduct's conformation and the subsequent cellular response. Research on the related compound 1-nitrosopyrene (B1218456) has shown that the mutagenic specificity of the resulting DNA adducts is dependent on the DNA sequence. oup.com For instance, the types of mutations induced, such as frameshifts or base substitutions, can vary depending on whether the adducted guanine is part of a repetitive sequence or a specific consensus sequence. oup.com This suggests that the DNA sequence context plays a critical role in determining the ultimate biological outcome of adduct formation by this compound.

Protein Adduct Formation and Characterization

While the focus of research has been primarily on DNA adducts, reactive intermediates of nitropyrenes, including those derived from this compound, are also known to form adducts with proteins. core.ac.uk These interactions can alter protein structure and function, contributing to cellular toxicity.

Information specifically on protein adducts of this compound is limited. However, studies on its parent compound, 1,8-dinitropyrene, and the related 1-nitropyrene (B107360) provide insights into this area. Reactive metabolites of 1-nitropyrene have been shown to bind to proteins such as hemoglobin and serum albumin. acs.orgru.nl For instance, after administration of 1-nitropyrene to rats, adducts with hemoglobin were detected. ru.nl Similarly, reactive intermediates of 1-nitropyrene have been found to form covalent bonds with cysteine residues in proteins. acs.org Given that this compound is a reactive intermediate in the metabolism of 1,8-dinitropyrene, it is highly probable that it also forms adducts with various cellular proteins, although specific characterization of these adducts is an area requiring further investigation.

Mechanistic Insights into Macromolecular Binding

The binding of this compound to DNA and proteins is a multi-step process initiated by its metabolic activation.

Electrophilic Reactivity with DNA Nucleophiles

The key to the macromolecular binding of this compound lies in its conversion to a highly reactive electrophilic species. This process involves the enzymatic reduction of the nitroso group to an N-hydroxy-amino intermediate (N-hydroxy-1-amino-8-nitropyrene). nih.govnih.gov This intermediate can then be further activated, for example through O-acetylation, to form a highly unstable and electrophilic nitrenium ion. nih.gov

Role of Metabolic Intermediates in Adduct Induction

The formation of covalent adducts between this compound and biological macromolecules is a critical process in its mechanism of toxicity and carcinogenicity. This process is not direct but requires the metabolic transformation of this compound into more reactive intermediates. The primary metabolic pathway implicated in the activation of this compound is nitroreduction, which leads to the formation of highly electrophilic species capable of binding to nucleophilic sites on DNA and proteins.

This compound is itself a key metabolic intermediate in the activation of 1,8-dinitropyrene (1,8-DNP). oup.comoup.com The reduction of one of the nitro groups of 1,8-DNP to a nitroso group, yielding this compound, is considered a rate-limiting step in the metabolic activation of the parent compound in some cellular systems. oup.com The subsequent metabolic steps involving this compound are crucial for the generation of the ultimate carcinogenic species.

The central metabolic intermediate formed from this compound is N-hydroxy-1-amino-8-nitropyrene. oup.comnih.gov This N-hydroxy arylamine is generated through the further reduction of the nitroso group. This intermediate is highly reactive and is considered a proximate carcinogen. It can covalently bind to DNA, primarily forming adducts with guanine bases. oup.comnih.gov

The major and most well-characterized DNA adduct formed is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene (dG-C8-ANP). oup.comnih.gov This adduct results from the reaction of the electrophilic intermediate with the C8 position of guanine. nih.govnih.gov The formation of this specific adduct has been confirmed in various experimental systems, including in vitro reactions with DNA, in bacterial and mammalian cell cultures, and in vivo in laboratory animals treated with 1,8-DNP. oup.comnih.goviarc.fr For instance, studies in rabbit tracheal epithelial cells treated with this compound showed the formation of a major adduct that co-chromatographed with the adduct formed from the reaction of N-hydroxy-1-amino-8-nitropyrene with poly(dG·dC). oup.com

In some biological systems, particularly bacteria, the reactivity of the N-hydroxy-1-amino-8-nitropyrene intermediate is significantly enhanced by a further metabolic step: O-acetylation. oup.comhealtheffects.orghealtheffects.org Enzymes such as acetyl-coenzyme A:N-hydroxyarylamine O-acetyltransferase can convert the N-hydroxyarylamine to a more reactive N-acetoxy arylamine. This ester is highly unstable and readily reacts with DNA, making O-acetylation a critical step for the high mutagenicity of dinitropyrenes in certain bacterial strains. oup.comnih.gov The mutagenic activity of this compound is markedly lower in bacterial strains deficient in this esterification enzyme. oup.com

The table below summarizes the key metabolic intermediates of this compound and the primary adducts they induce.

| Precursor Compound | Metabolic Intermediate | Activating Enzyme(s) | Resulting Adduct | Target Macromolecule |

| 1,8-Dinitropyrene | This compound | Nitroreductase | - | - |

| This compound | N-hydroxy-1-amino-8-nitropyrene | Nitroreductase | N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene | DNA (Guanine) |

| N-hydroxy-1-amino-8-nitropyrene | N-acetoxy-1-amino-8-nitropyrene | O-acetyltransferase | N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene | DNA (Guanine) |

In addition to DNA, reactive intermediates of this compound can also form adducts with proteins. While less characterized than DNA adducts, the formation of protein adducts, for example with hemoglobin, can occur and serves as a potential biomarker of exposure. The reduction of 1-nitropyrene (a related compound) can lead to intermediates that bind to hemoglobin, and similar pathways are plausible for this compound. ru.nl

Genotoxicity and Mutagenicity Mechanisms of 1 Nitro 8 Nitrosopyrene

Induction of Gene Mutations

1-Nitro-8-nitrosopyrene is a potent mutagen that induces various types of genetic alterations, primarily frameshift and base substitution mutations. The nature and frequency of these mutations are often dependent on the genetic background of the test system and the specific DNA sequence at the site of damage.

Studies have demonstrated that this compound is highly effective at inducing frameshift mutations. An extensive analysis of mutations in the lacI gene of Escherichia coli following exposure to 1-nitroso-8-nitropyrene (an isomer and synonym used in research literature) revealed that frameshift mutations are the predominant class of genetic alteration. nih.gov These mutations often occur in specific "hotspots," particularly within runs of guanine (B1146940) residues, with the frequency of mutation increasing with the length of the repeated sequence. nih.gov In bacterial systems like Salmonella typhimurium, the induction of frameshift mutations by the parent compound, 1,8-dinitropyrene (B49389), has been directly correlated with the formation of the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene adduct, a structure formed following the reduction of this compound. iarc.fr

In addition to frameshifts, this compound also induces base substitution mutations. In the comprehensive lacI gene analysis, base substitutions constituted a significant portion of the mutational spectrum. nih.gov Research on the closely related compound 1-nitrosopyrene (B1218456) in human cells showed that the vast majority of base substitutions were transversions, specifically G•C → T•A transversions. nih.gov While the exact spectrum for this compound may have unique features, studies on dinitropyrene (B1228942) mutagenesis indicate that most point mutations occur at G:C base pairs. nih.gov The type of base substitution can be influenced by cellular DNA repair mechanisms and the specific DNA sequence context of the initial lesion. nih.govoup.com

| Mutation Type | Key Findings | Reference System |

|---|---|---|

| Frameshift Mutations | Dominant mutational class; preferentially occur in guanine repeat sequences. | E. coli (lacI gene) nih.gov |

| Base Substitutions | Significant portion of mutations; primarily occur at G:C base pairs. | E. coli (lacI gene) nih.gov |

| G•C → T•A Transversions | Identified as a major type of base substitution for related nitrosopyrenes. | Human cells (supF gene, 1-nitrosopyrene) nih.gov |

The characterization of mutational spectra provides detailed insights into the mechanisms of mutagenesis. A thorough analysis of 1,194 lacI mutations induced by 1-nitroso-8-nitropyrene in E. coli identified over 300 distinct sites of alteration. nih.gov This study revealed that 91% of the point mutations were located at G:C base pairs. nih.gov The spectrum was composed of 763 frameshift mutations, 367 base substitutions, and 47 deletions. nih.gov Such detailed spectral analysis helps to understand how cellular processes, including DNA repair and translesion synthesis, modulate the final mutational outcome of the DNA damage caused by the compound. nih.gov

Base Substitution Mutation Analysis

Role of Nitroreduction in Mutagenic Activation in Prokaryotic Systems (e.g., Salmonella typhimurium)

This compound is itself a product of the metabolic reduction of 1,8-dinitropyrene. nih.gov In prokaryotic systems such as Salmonella typhimurium, the metabolic activation pathway is crucial for its mutagenic effect. The mutagenicity of this compound was found to be consistent with it being an intermediate in the activation of 1,8-dinitropyrene. researchgate.net

Interestingly, while it is a "reduced" intermediate, its own activation in Salmonella appears to require further metabolic steps. Studies using different strains of S. typhimurium have illuminated this pathway. This compound showed similar high levels of mutagenicity in the standard TA98 strain and a nitroreductase-deficient variant, TA98NR. nih.gov However, its mutagenic activity was significantly lower in strain TA98/1,8-DNP6, which is deficient in O-acetyltransferase activity. nih.govresearchgate.net This critical finding suggests that after the initial formation of this compound from its dinitro parent, the subsequent reduction to a hydroxylamino intermediate requires esterification by O-acetyltransferases to become a potent mutagen in these bacteria. nih.gov

| S. typhimurium Strain | Key Enzyme Characteristic | Mutagenic Activity of this compound | Inference |

|---|---|---|---|

| TA98 | Standard (Nitroreductase and O-acetyltransferase proficient) | High | Baseline activity. nih.gov |

| TA98NR | Nitroreductase-deficient | High | Initial nitroreduction is not the limiting step for this intermediate. nih.gov |

| TA98/1,8-DNP6 | O-acetyltransferase-deficient | Low | Activation requires O-acetylation of the reduced metabolite. nih.govresearchgate.net |

Mutagenic Activity in Eukaryotic Cell Lines (e.g., Chinese Hamster Ovary cells)

In eukaryotic systems, such as Chinese Hamster Ovary (CHO) cells, the activation mechanism for nitrated pyrenes appears to differ from that in prokaryotes. This compound, along with other nitrosopyrene derivatives, was found to be highly mutagenic in CHO cells. nih.gov This contrasts sharply with the parent compounds, 1,6- and 1,8-dinitropyrene, which were only weakly active in this cell line. nih.gov

This evidence supports the hypothesis that for nitrated pyrenes in mammalian cells, the initial reduction of a nitro group to a nitroso group is the rate-limiting step in metabolic activation. nih.gov Once this compound is formed, it appears to be a direct-acting or near-direct-acting mutagen, not requiring the subsequent O-acetylation step that is critical in Salmonella. nih.gov Studies with the related compound 1-nitrosopyrene further showed a direct, concentration-dependent induction of mutations in CHO cells, reinforcing the idea that the nitroso-intermediate is a key mutagenic species in this system. nih.gov

Relationship between DNA Adduct Formation and Mutagenic Potency

The mutagenicity of this compound is intrinsically linked to its ability to form covalent bonds with DNA, creating structures known as DNA adducts. The primary adduct formed from the metabolic activation of 1,8-dinitropyrene, a process for which this compound is an intermediate, is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene. iarc.fr This adduct is formed at the C8 position of guanine. nih.gov

Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The genotoxicity of this compound, a key intermediate in the metabolic activation of the potent mutagen 1,8-dinitropyrene, is not limited to the formation of DNA adducts. researchgate.netoup.comiarc.fr A significant component of its DNA-damaging capability arises from its ability to induce oxidative stress through the generation of reactive oxygen species (ROS). This process involves complex biochemical reactions that disrupt the normal redox balance within the cell, leading to damage of cellular macromolecules, including DNA.

Mechanisms of ROS Production by this compound Metabolites

The production of ROS by this compound is intrinsically linked to its metabolic reduction. This compound is an intermediate in the multi-step nitroreduction of 1,8-dinitropyrene. oup.comiarc.fr The mechanisms of ROS generation are believed to be analogous to those observed for other nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), particularly 1-nitrosopyrene, a metabolite of 1-nitropyrene (B107360). researchgate.netnih.gov

The primary mechanism involves futile redox cycling catalyzed by cellular reductases. researchgate.net Cellular flavoenzymes, such as NAD(P)H:quinone oxidoreductase or cytochrome P450 reductase, can mediate a one-electron reduction of the nitroso group of this compound. researchgate.netnih.gov This reaction forms a nitroso anion radical. In the presence of molecular oxygen (O₂), this highly unstable radical can rapidly transfer its electron to O₂, regenerating the parent this compound compound and producing a superoxide (B77818) anion radical (O₂⁻). researchgate.net

This futile cycle can repeat, leading to a significant accumulation of superoxide anions. The superoxide can then undergo dismutation, either spontaneously or catalyzed by the enzyme superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂).

Key Steps in ROS Production:

One-Electron Reduction: this compound is reduced by a cellular reductase (e.g., cytochrome P450 reductase) using NAD(P)H as an electron donor, forming a nitroso anion radical.

Redox Cycling: The nitroso anion radical transfers an electron to molecular oxygen, regenerating the parent compound and forming a superoxide radical (O₂⁻). researchgate.net

Superoxide Dismutation: O₂⁻ is converted to hydrogen peroxide (H₂O₂).

Fenton Reaction: In the presence of transition metals like ferrous iron (Fe²⁺) or cuprous copper (Cu⁺), H₂O₂ can be converted into the highly reactive hydroxyl radical (•OH). researchgate.netnih.gov

Studies on the related compound 1-nitrosopyrene have demonstrated that it can effectively generate significant amounts of ROS through such cyclic redox reactions in the presence of NADH, leading to oxidative DNA damage. researchgate.netresearchgate.net The process is often facilitated by metal ions, particularly copper (Cu(II)), which can participate in the redox reactions and enhance the production of damaging oxygen species. researchgate.netnih.gov It is hypothesized that this compound engages in similar biochemical pathways to generate a state of oxidative stress.

Induction of Oxidative DNA Damage (e.g., 8-OH-dG formation)

The ROS generated through the metabolism of this compound, such as superoxide, hydrogen peroxide, and hydroxyl radicals, can inflict damage upon cellular DNA. mdpi.com The most susceptible target for oxidation in DNA is the guanine base due to its low redox potential. scielo.br The reaction of ROS with guanine leads to the formation of several oxidative lesions, the most prominent and well-studied of which is 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OH-dG or 8-oxo-dG). pjoes.comepigentek.com

8-OH-dG is a significant form of oxidative DNA damage because it is highly mutagenic. scielo.brepigentek.com If not repaired before DNA replication, it can mispair with adenine (B156593) instead of cytosine, leading to G:C to T:A transversion mutations. scielo.br This specific mutation signature is a common consequence of oxidative stress.

Research on the parent compound 1-nitropyrene and its metabolite 1-nitrosopyrene confirms their ability to induce 8-OH-dG formation. researchgate.netresearchgate.netnih.gov Studies using cultured human lung epithelial cells showed that 1-nitropyrene induced the generation of 8-OH-dG via ROS. researchgate.netnih.gov Furthermore, experiments with 1-nitrosopyrene in the presence of Cu(II) and NADH demonstrated the formation of 8-OH-dG, which was measured using high-pressure liquid chromatography with an electrochemical detector. researchgate.netnih.gov Given that this compound is a structurally similar and reactive intermediate, it is a potent inducer of this type of oxidative DNA lesion. The formation of 8-OH-dG serves as a critical biomarker for the oxidative damage potential of this class of compounds. pjoes.com

Table 1: Research Findings on Oxidative Damage by Nitropyrene Metabolites

| Compound Studied | Experimental System | Key Findings | Reference(s) |

|---|---|---|---|

| 1-Nitrosopyrene | 32P-5′-end-labeled DNA with Cu(II) and NADH | Caused oxidative DNA damage. The involvement of H₂O₂ and Cu(I) was confirmed. | researchgate.netnih.gov |

| 1-Nitrosopyrene | HPLC with electrochemical detector | Measured the formation of 8-oxo-7,8-dihydro-2′-deoxyguanosine (8-OH-dG). | researchgate.netnih.gov |

| 1-Nitropyrene | Human lung epithelial cells (A549) | Induced the generation of 8-OH-dG via ROS. | researchgate.netnih.gov |

| Dinitropyrenes | 32P-5′-end-labeled DNA with P450 reductase | Induced Cu(II)-mediated DNA damage in the presence of NAD(P)H. | researchgate.net |

Interplay between Adduct Formation and Oxidative Damage

The metabolic pathway for 1,8-dinitropyrene begins with reduction of one nitro group to form this compound, which is then further reduced to a reactive N-hydroxyamino intermediate (N-hydroxy-1-amino-8-nitropyrene). oup.comiarc.frnih.gov This electrophilic intermediate can then be esterified (e.g., by O-acetylation) to form a highly reactive species that covalently binds to DNA bases, primarily at the C8 position of guanine, to form bulky DNA adducts. researchgate.netnih.gov These adducts are potent mutagens.

Simultaneously, the intermediates in this reduction pathway, including this compound itself, can engage in the futile redox cycling described previously, producing ROS. researchgate.netresearchgate.net This means the same metabolic process that generates the precursors for adduct formation also fuels the production of species that cause oxidative DNA damage.

Therefore, a cell exposed to 1,8-dinitropyrene, and consequently its metabolite this compound, faces a dual assault on its genomic integrity:

Bulky Adducts: Covalent binding of reactive metabolites to DNA, which distorts the helix and disrupts replication.

Oxidative Lesions: Formation of mutagenic base modifications like 8-OH-dG due to attack by ROS.

These two forms of damage are not mutually exclusive and their interplay can lead to complex biological consequences, including various types of mutations, chromosomal aberrations, and ultimately, carcinogenesis. researchgate.netmdpi.com The relative contribution of each pathway may depend on the specific compound, the metabolic capacity of the target cell (e.g., levels of nitroreductases and acetyltransferases), and the cellular redox state. researchgate.netoup.com Research concludes that a comprehensive understanding of nitropyrene carcinogenicity must consider both DNA adduct formation and oxidative DNA damage as significant contributing factors. researchgate.netnih.gov

Environmental Formation and Transformational Pathways of 1 Nitro 8 Nitrosopyrene

Atmospheric Generation from Parent Polycyclic Aromatic Hydrocarbons

The direct atmospheric generation of 1-nitro-8-nitrosopyrene is not a recognized primary pathway. Instead, its existence in the environment is a consequence of the transformation of its precursor, 1,8-dinitropyrene (B49389). While many nitro-PAHs can be formed through the atmospheric reactions of parent PAHs with nitrogen oxides and nitrate (B79036) radicals, dinitropyrenes are generally understood to be direct products of combustion processes rather than atmospheric reactions. nih.govnih.govresearchgate.netresearchgate.net The atmospheric formation of some nitro-PAHs, like 1-nitropyrene (B107360), can occur through the reaction of pyrene (B120774) with nitrogen oxide in the presence of nitric acid. nih.gov However, 1,8-dinitropyrene is not significantly formed this way. nih.gov Therefore, this compound is considered a secondary product, formed via the subsequent transformation of primary pollutants.

Formation as an Intermediate during Combustion Processes

This compound is not directly emitted from combustion sources. Its parent compound, 1,8-dinitropyrene, is a well-documented byproduct of the incomplete combustion of fossil fuels. researchgate.netresearchgate.net It is found in the particulate matter of diesel and gasoline engine exhaust. nih.goviarc.fr The formation process involves the nitration of pyrene to 1-nitropyrene, which is then further nitrated to form dinitropyrenes, including 1,8-dinitropyrene. nih.gov

Microbial Degradation and Bioremediation Mechanisms

The microbial transformation of 1,8-dinitropyrene is a key pathway leading to the transient formation of this compound. Microorganisms play a crucial role in the degradation and detoxification of nitro-PAHs in contaminated environments.

The primary biotransformation route for dinitropyrenes involves the reduction of the nitro groups. This process can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the pathways and efficiencies may differ.

Anaerobic Transformation: Under anaerobic conditions, many bacteria readily metabolize nitro-PAHs. nih.govnih.gov The degradation of 1,8-dinitropyrene is initiated by a monoreduction, converting one nitro group (-NO₂) into a nitroso group (-NO), yielding this compound. researchgate.netcambridge.orgcambridge.org This is often the rate-limiting step in the metabolic process. cambridge.orgcambridge.org Further reduction leads to the formation of N-hydroxy-1-amino-8-nitropyrene and subsequently 1-amino-8-nitropyrene (B1221553). Studies on the analogous compound 1-nitropyrene show it is reduced to 1-aminopyrene (B158619) in anaerobic sediments. nih.gov This reductive pathway is a critical step in the detoxification and eventual mineralization of these compounds.

Aerobic Transformation: In the presence of oxygen, microbial degradation of PAHs often involves oxidation via enzymes like cytochrome P-450 monooxygenases, leading to the formation of dihydrodiols and other hydroxylated metabolites. nih.govnih.gov However, reductive pathways can still occur aerobically. nih.gov For nitrated pyrenes, cytosolic and microsomal enzymes can facilitate nitroreduction even in the presence of oxygen, though the process may be less efficient as oxygen can compete for the reduced intermediates. nih.gov The initial reduction of 1,8-dinitropyrene to this compound can therefore also proceed under aerobic conditions, followed by further reduction or ring oxidation.

Specific microorganisms have been identified that are capable of degrading PAHs and nitro-PAHs, providing insight into the potential bioremediation of sites contaminated with these compounds.

Bacteria: Mycobacterium species are well-known for their ability to degrade PAHs, including pyrene and 1-nitropyrene, under aerobic conditions. nih.govmdpi.com Anaerobic degradation of PAHs has been observed in various bacteria, including strict anaerobes like Clostridium sp. and facultative anaerobes under nitrate-reducing conditions. nih.govmdpi.comasm.org Research using Salmonella typhimurium strains (TA98, TA98NR) has been instrumental in elucidating the metabolic pathways, confirming that nitroreduction is essential for the activation and transformation of dinitropyrenes. researchgate.netnih.gov

Fungi: The filamentous fungus Cunninghamella elegans is known to metabolize nitro-PAHs through oxidative pathways involving cytochrome P-450 monooxygenases. nih.gov White-rot fungi such as Phanerochaete chrysosporium can also transform and mineralize other nitroaromatic compounds. cambridge.org

| Microorganism | Condition | Compound(s) Degraded | Key Transformation Pathway | Reference |

|---|---|---|---|---|

| Mycobacterium sp. | Aerobic | 1-Nitropyrene | Oxidation to cis-dihydrodiols | nih.gov |

| Mycobacterium sp. | Aerobic | Pyrene | Use as sole carbon and energy source | mdpi.com |

| Clostridium sp. | Anaerobic | Pyrene | Metabolized up to 93% in 49 days | mdpi.com |

| Cunninghamella elegans | Aerobic | 6-Nitrochrysene (Nitro-PAH) | Metabolism via cytochrome P-450 to form conjugates | nih.gov |

| Salmonella typhimurium | Aerobic/Anaerobic | 1,8-Dinitropyrene | Nitroreduction to intermediate (this compound) | researchgate.netnih.gov |

| Mixed Cultures (from soil) | Anaerobic (Nitrate-reducing) | PAH Mixture | Degradation to various metabolites | asm.org |

Anaerobic and Aerobic Biotransformation Routes

Abiotic Environmental Degradation Processes

Abiotic degradation refers to the breakdown of compounds through non-biological processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water). For a compound like this compound, photolysis is the more significant pathway. Due to the lack of functional groups that readily hydrolyze, significant degradation via hydrolysis is not expected. nih.gov

Photodegradation of nitro-PAHs can be a complex process. acs.org Studies on the closely related compound 1-nitropyrene show that it undergoes photodegradation when exposed to light, with the rate and products being dependent on the solvent and presence of other substances. acs.org The photochemical reaction rate of nitro-PAHs is influenced by the steric position of the nitro group relative to the aromatic ring. nih.gov Photolysis of amino-PAHs, which are reduction products of nitro-PAHs, can also lead to the formation of nitroso-PAHs. nih.gov

| Process | Conditions | Observed Products | Reference |

|---|---|---|---|

| Photolysis | Exposure to light (>310 nm) on silica (B1680970) | Half-life of 5.7 days (for 1,8-Dinitropyrene) | nih.gov |

| Photodegradation | Irradiation in organic solvents | 1-Hydroxypyrene (B14473), 1-Hydroxy-x-nitropyrenes, Pyrene-diones | acs.org |

| Photolysis of Amino-PAH | Irradiation of 1-Aminopyrene | 1-Nitrosopyrene (B1218456), 1-Hydroxyaminopyrene | nih.gov |

Advanced Analytical Methodologies for 1 Nitro 8 Nitrosopyrene Research

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of 1-nitro-8-nitrosopyrene and its related compounds. Its versatility allows for effective separation and quantification, even in complex biological matrices.

Separation and Quantification of this compound and its Metabolites

Reverse-phase HPLC is frequently utilized to separate this compound from its parent compounds, such as 1,8-dinitropyrene (B49389), and other metabolites like 1-amino-8-nitropyrene (B1221553). iarc.fr The separation is typically achieved using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. pensoft.netcapes.gov.brnih.gov This methodology allows for the tracking of metabolic conversion processes in vitro and in vivo.

A developed HPLC method with fluorescence detection following on-line reduction has been successful in determining 1-nitropyrene (B107360) and its metabolites, including 1-nitrosopyrene (B1218456) and 1-aminopyrene (B158619). nih.gov This approach offers high sensitivity, with detection limits in the femtomole range. nih.gov

Table 1: HPLC Separation of this compound and Related Compounds

| Compound | Typical HPLC Column | Mobile Phase Example | Detection Method |

| This compound | C18 Reverse-Phase | Acetonitrile/Imidazole-HClO4 | UV, Fluorescence, Chemiluminescence |

| 1,8-Dinitropyrene | C18 Reverse-Phase | Acetonitrile/Water Gradient | UV, Electrochemical |

| 1-Amino-8-nitropyrene | C18 Reverse-Phase | Acetonitrile/Buffer | Fluorescence |

| 1,8-Diaminopyrene | C18 Reverse-Phase | Acetonitrile/Buffer | Fluorescence |

This table provides a generalized overview of typical HPLC conditions. Specific parameters may vary based on the research application.

Electrochemical Detection Techniques for Enhanced Sensitivity

Electrochemical detection coupled with HPLC offers a highly sensitive and selective method for the analysis of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), including this compound. capes.gov.brnih.govnih.gov This technique involves the electrochemical reduction of the nitro and nitroso groups to electroactive amines, which can then be detected with high sensitivity. nih.gov The use of an on-line electrochemical reducer prior to the analytical column can convert non-fluorescent nitropyrenes and nitrosopyrenes into strongly fluorescent aminopyrenes, significantly lowering detection limits. nih.gov Another approach utilizes a zinc reducer column, which has been shown to be highly efficient for the reduction of various nitropyrenes, enabling their detection at sub-femtomole levels with chemiluminescence detection. capes.gov.br Studies have demonstrated detection limits of approximately 20 pg for related dinitropyrenes using HPLC with electrochemical detection. capes.gov.brnih.gov

Chiral Stationary Phases for Isomer Separation

While this compound itself is not chiral, the broader context of PAH metabolite research often involves the separation of stereoisomers. Chiral stationary phases in HPLC are essential for separating enantiomers and diastereomers of various metabolites that may be formed. sigmaaldrich.comnih.govsigmaaldrich.com These separations are critical because different stereoisomers can exhibit distinct biological activities. csic.es Polysaccharide-based chiral stationary phases are commonly employed for this purpose. csic.es The separation of diastereomers can also be achieved using classical achiral reversed-phase columns, as diastereomers possess different physical properties. nih.govmsu.edu For complex mixtures containing multiple chiral centers, a combination of chiral and achiral chromatography in series can be a powerful approach to achieve complete separation of all stereoisomers. sigmaaldrich.com

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound and its metabolites. The molecular weight and fragmentation patterns obtained from MS analysis provide definitive identification. For instance, the mass spectrum of 1-nitrosopyrene, a related compound, shows a molecular ion peak (M+) at m/z 231 and a characteristic loss of the NO group resulting in a fragment at m/z 201. researchgate.net Similarly, the identity of 1,8-diaminopyrene, a reduction product of 1,8-dinitropyrene, has been confirmed by chemical ionization mass spectrometry, showing an (m+1)+ peak at m/z 233. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural detail by fragmenting selected ions. This technique is particularly useful for identifying metabolites in complex mixtures and for characterizing DNA adducts. nih.gov High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition of the compounds. researchgate.net

Spectroscopic Techniques for Molecular Characterization

Spectroscopic methods, including UV-Vis and NMR spectroscopy, are vital for the molecular characterization of this compound and related compounds.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectra of nitrated and nitrosated pyrenes are characterized by distinct absorption bands. nih.govmdpi.comuchile.cluni-muenchen.dersc.org For example, the synthesis of various nitro-PAH metabolites can be monitored, and the products characterized by their unique UV-Vis spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹⁵N NMR, offers detailed insights into the molecular structure. mcmaster.cahmdb.ca ¹⁵N NMR has been particularly useful in studying the reactive intermediates formed during the protonation of nitropyrenes, helping to characterize dication species. rsc.org

Table 2: Spectroscopic Data for Related Pyrene (B120774) Derivatives

| Compound | Spectroscopic Technique | Key Findings/Observations |

| 1-Nitropyrene | ¹⁵N NMR | Characterization of dihydroxyiminiumpyrenium and hydroxyiminiumpyrenium dications upon protonation. rsc.org |

| 1-Nitrosopyrene | Mass Spectrometry | Molecular ion (M+) at m/z 231, fragment at m/z 201 (M+ -NO). researchgate.net |

| 1,8-Dinitropyrene | Mass Spectrometry | Molecular ion (M+) at m/z 292. nih.gov |

| 1,8-Diaminopyrene | Mass Spectrometry (CI) | (m+1)+ peak at m/z 233. nih.gov |

This table presents a selection of spectroscopic data for compounds structurally related to this compound to illustrate the application of these techniques.

DNA Adduct Detection Methodologies (e.g., ³²P-Postlabeling)

The genotoxicity of this compound is linked to its ability to form covalent adducts with DNA. oup.com The ³²P-postlabeling assay is an ultrasensitive technique for detecting and quantifying these DNA adducts. researchgate.netru.nlnih.govnih.gov This method involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, labeling with ³²P, and subsequent separation by thin-layer chromatography (TLC). nih.gov

Studies using the ³²P-postlabeling technique have shown that this compound forms DNA adducts in primary rabbit tracheal epithelial cells. sigmaaldrich.comoup.com The major adduct formed corresponds to that produced by the reaction of N-hydroxy-1-amino-8-nitropyrene with DNA. oup.com Interestingly, the level of adducts formed from this compound was found to be an order of magnitude higher than that from its parent compound, 1,8-dinitropyrene, suggesting that the initial nitro-reduction is a rate-limiting step in the metabolic activation process. oup.com

Different versions of the ³²P-postlabeling assay, such as the nuclease P1 and butanol extraction methods, can be used to selectively detect different types of adducts. researchgate.netnih.gov For instance, DNA adducts derived from nitroaromatic compounds are often better recovered using the butanol extraction method. researchgate.netnih.gov This differential sensitivity can be exploited to help identify the presence of nitro-PAH-derived adducts in complex environmental samples. researchgate.netnih.gov

Theoretical and Computational Chemistry of 1 Nitro 8 Nitrosopyrene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity and behavior. For 1-nitro-8-nitrosopyrene, these methods can elucidate the distribution of electrons and the energies of molecular orbitals, which are key to its biological activity.

High-level ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) provide accurate descriptions of the electronic structure, especially for molecules with complex electronic configurations like nitroaromatics. sigmaaldrich.com However, Density Functional Theory (DFT), particularly with hybrid functionals like B3LYP, is more commonly employed due to its balance of computational cost and accuracy for larger systems. nih.govmdpi.comsciforum.net

A critical parameter derived from these calculations is the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The LUMO energy (E_LUMO) is particularly significant for nitroaromatic compounds. A lower E_LUMO indicates a greater electron affinity, which facilitates the initial and rate-limiting step of metabolic activation: the reduction of the nitro group. mdpi.com This nitroreduction process is believed to be essential for the mutagenicity of these compounds. mdpi.com

Computational studies on a wide range of nitroaromatic compounds have established a strong correlation between a low E_LUMO and high mutagenic potential. researchgate.net For this compound, the presence of both a nitro and a nitroso group, both electron-withdrawing, is expected to significantly lower the LUMO energy compared to mononitrated pyrenes, thereby enhancing its susceptibility to reductive activation. Calculations on related compounds show that dinitro- and trinitropyrenes have lower LUMO energies than mononitropyrenes. researchgate.net

Another valuable property is the molecular electrostatic potential (MESP), which maps the electrostatic potential onto the electron density surface of the molecule. nih.govinnovareacademics.in The MESP can identify regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, MESP calculations would highlight the positive potential around the nitrogen atoms of the nitro and nitroso groups, confirming them as sites for reductive metabolism.

Table 8.1.1: Calculated Electronic Properties of Selected Nitropyrenes using DFT This table presents data from related compounds to infer the electronic properties of this compound. Lower LUMO energy is generally correlated with higher mutagenicity.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1-Nitropyrene (B107360) | -6.34 | -2.87 | 3.47 |

| 1,3-Dinitropyrene | -7.12 | -3.55 | 3.57 |

| 1,6-Dinitropyrene | -7.01 | -3.49 | 3.52 |

| 1,8-Dinitropyrene (B49389) | -6.99 | -3.47 | 3.52 |

| Data derived from computational studies on nitropyrenes. The exact values can vary based on the level of theory and basis set used. |

Molecular Dynamics Simulations of Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide atomic-level insights into its interactions with biological macromolecules, such as DNA and metabolic enzymes (e.g., cytochrome P450s or aldo-keto reductases). nih.govacs.org These simulations are crucial for understanding how the compound is recognized, metabolized, and how it may exert its toxic effects.

A prerequisite for accurate MD simulations is a well-parameterized force field, which defines the potential energy of the system. For nitroaromatic compounds, force fields like GAFF, CGenFF, and OPLS-AA have been developed and tested, though achieving high accuracy can be challenging, especially for the partial atomic charges and van der Waals parameters of the nitro group. nih.gov Sometimes, force fields are specifically developed based on high-level ab initio calculations to improve accuracy for a specific class of molecules. capes.gov.brresearchgate.net

MD simulations can be used to model the docking of this compound into the active site of a metabolic enzyme. For instance, studies on the related 1-nitropyrene have used MD simulations to explore its binding to various cytochrome P450 (CYP) isoforms. nih.govacs.org These simulations calculate the binding free energy, which indicates the stability of the compound within the enzyme's active site, and can identify the key amino acid residues involved in the interaction. nih.govgdut.edu.cn Such studies have shown that 1-nitropyrene can be favorably metabolized by enzymes like CYP2A13 and CYP2E1, as indicated by strong negative binding affinities. nih.gov Given its structural similarity, this compound would be expected to interact with a similar set of enzymes.

Furthermore, MD simulations can model the interaction of the activated form of the compound with DNA. After metabolic activation to a reactive electrophile, the molecule can form a covalent bond with DNA, creating a DNA adduct. MD simulations can explore the conformational changes in the DNA helix that result from adduct formation, providing clues about how these adducts lead to mutations.

Table 8.2.1: Calculated Binding Affinities of Nitropyrene Derivatives with Biological Receptors This table shows examples of binding energies calculated from MD simulations for related compounds, which helps in hypothesizing the interaction potential of this compound.

| Compound | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

| 1-Nitropyrene | CYP 2A13 | -16.48 | Not Specified |

| 1-Nitropyrene | CYP 2E1 | -13.90 | Not Specified |

| 1-Nitropyrene | Aryl Hydrocarbon Receptor (AhR) | -27.25 | Cys333, Met348, Val381 |

| 1-Hydroxypyrene (B14473) | Aryl Hydrocarbon Receptor (AhR) | -21.25 | Leu293, Phe287 |

| Data sourced from MD simulation studies of nitropyrene derivatives. nih.govgdut.edu.cn The binding energy indicates the stability of the ligand-receptor complex. |

Prediction of Reactivity and Metabolic Pathways via Computational Models

DFT calculations are a primary tool for mapping these metabolic pathways. By calculating the free energy of reactants, transition states, and products, researchers can determine the activation energy barriers (ΔG‡) for various potential reactions. nih.govacs.org Pathways with lower activation barriers are considered more kinetically favorable.

For nitropyrenes, two major metabolic routes are considered:

Nitroreduction: This is the primary activation pathway. It involves the reduction of a nitro group (–NO₂) to a nitroso (–NO), then to a hydroxylamino (–NHOH), and finally to an amino (–NH₂) group. The N-hydroxy arylamine intermediate is a highly reactive electrophile that can bind to DNA. nih.govresearchgate.net Since this compound already contains a nitroso group, its subsequent reduction to N-hydroxy-1-amino-8-nitropyrene would be a critical activation step.

Ring Oxidation: Cytochrome P450 enzymes can also oxidize the aromatic pyrene (B120774) ring, leading to the formation of phenols (hydroxylation) or epoxides. nih.govacs.org These reactions can be detoxification pathways or can also lead to reactive metabolites.

Computational studies on 1-nitropyrene have determined the energy barriers for hydroxylation at different carbon positions and for epoxidation at different double bonds. nih.govacs.org For example, epoxidation was found to have a lower energy barrier than hydroxylation, suggesting it is a more feasible pathway. acs.org For this compound, similar computational approaches could predict whether the reduction of the nitroso group or the remaining nitro group is more favorable, or if ring oxidation is a competing pathway.

Table 8.3.1: Calculated Activation Free Energies (ΔG‡) for Metabolic Reactions of 1-Nitropyrene This data for 1-nitropyrene illustrates how computational chemistry can predict the most likely metabolic pathways by comparing energy barriers. A lower ΔG‡ indicates a more favorable reaction.

| Reaction Pathway | Reaction Site | ΔG‡ (kcal/mol) |

| Hydroxylation | C8 position | 24.57 |

| Hydroxylation | C6 position | 25.97 |

| Hydroxylation | C4 position | 26.06 |

| Hydroxylation | C3 position | 26.57 |

| Epoxidation | C4-C5 bond | 9.42 |

| Epoxidation | C9-C10 bond | 13.55 |

| Data from DFT calculations on the metabolism of 1-nitropyrene by cytochrome P450 models. nih.govacs.org |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or toxicity. mdpi.comresearchgate.net These models are particularly valuable for assessing the risk of large classes of chemicals like nitroaromatics without extensive animal testing. mdpi.comnih.gov

For nitroaromatic compounds, QSAR models have been extensively developed to predict their mutagenicity, often measured by the Ames test in Salmonella typhimurium strains like TA98 or TA100. mdpi.comnih.gov These models are mathematical equations that link biological activity to calculated molecular descriptors.

Key molecular descriptors that consistently appear in QSAR models for nitroaromatic mutagenicity include:

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): As discussed previously, a lower E_LUMO facilitates the initial electron acceptance required for nitroreduction, the key activation step. This is often the most significant descriptor. mdpi.com

Hydrophobicity (log K_ow or logP): This descriptor models the compound's ability to partition into and cross biological membranes to reach its site of action. researchgate.net